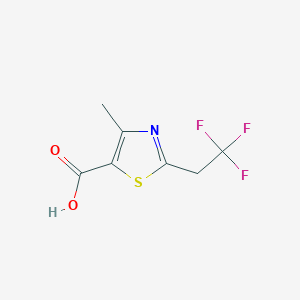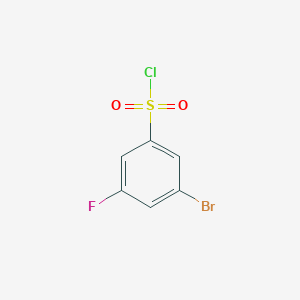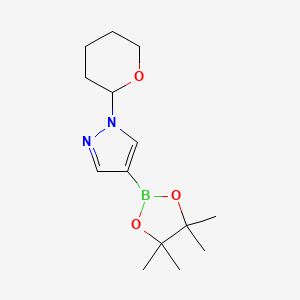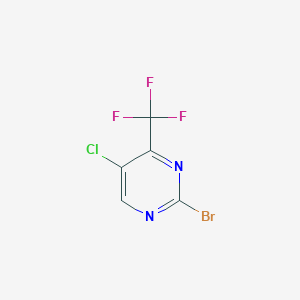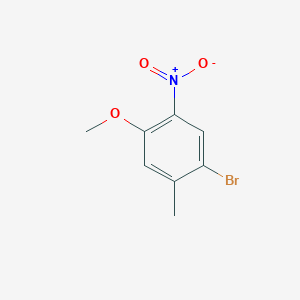
1-Bromo-4-methoxy-2-methyl-5-nitrobenzene
Übersicht
Beschreibung
1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO3 . It has an average mass of 246.06 Da and a monoisotopic mass of 230.953094 Da .
Synthesis Analysis
The synthesis of this compound can involve several steps. One common method is the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method involves displacement reactions with nitrite ions . Additionally, it can be prepared by oxidation of primary amines .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromo, methoxy, methyl, and nitro group . The InChI code for this compound is 1S/C8H8BrNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, it can undergo palladium-mediated Ullmann cross-coupling reaction with a range of β-halo-enals, -enones or -esters to afford the corresponding β-aryl derivatives .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.6±0.1 g/cm3, a boiling point of 291.0±0.0 °C at 760 mmHg, and a melting point of 32-34 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Polymer Solar Cells Enhancement
1-Bromo-4-methoxy-2-methyl-5-nitrobenzene, or a closely related derivative (1-Bromo-4-Nitrobenzene), has been utilized to enhance the performance of polymer solar cells (PSCs). In specific research, the introduction of this compound into the active layer of PSCs led to a significant improvement in device performance. The optimal device performance was observed when the compound was added at a concentration of 25 wt%. The power conversion efficiency (PCE) of the PSCs improved by over 57% compared to the reference solar cell without the addition of the compound. This enhancement was attributed to reduced excitonic recombination to the ground state and enhanced excitonic dissociation at the donor–acceptor interface. The formation of electron transfer complexes (P3HT–C6H4BrNO2) was demonstrated after the addition of the compound, indicating its role in improving the electron transfer process in polymer solar cells (Fu et al., 2015).
Surface Engineering of Silicon
The compound and its derivatives have been studied for their role in the surface engineering of silicon. Investigations into Si(111) surfaces grafted with benzene derivatives, including bromo-, nitro-, and methoxybenzene layers, revealed distinct emission features governed by the molecular orbital density of states of the adsorbates. This study suggested that the surface properties of silicon could be modified through the electrochemical grafting process using compounds like nitrobenzene and bromobenzene. The process led to the chemical passivation of silicon-derived interface gap states and affected the electron affinity due to the adsorbate-related surface dipole effects. These findings are pivotal in understanding how the electronic structure of materials like this compound can be utilized in surface engineering applications (Hunger et al., 2006).
Wirkmechanismus
Mode of Action
It’s possible that the bromine atom could be replaced by a nucleophile in a nucleophilic aromatic substitution reaction . The nitro group could also potentially undergo reduction to an amine, which could then interact with various biological targets .
Pharmacokinetics
Factors such as its lipophilicity, water solubility, and molecular weight could influence its bioavailability .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-methoxy-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKNYKLYLFXWHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679907 | |
| Record name | 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89978-56-3 | |
| Record name | 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


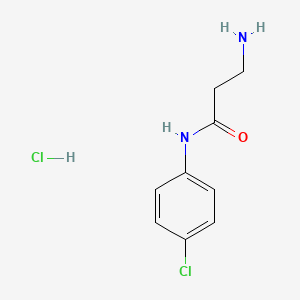


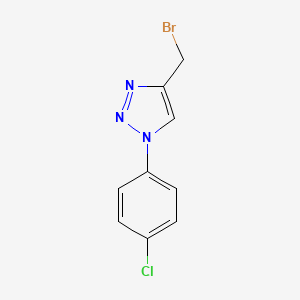
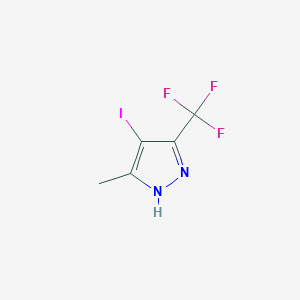
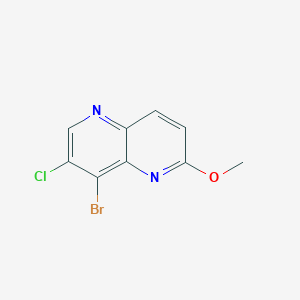
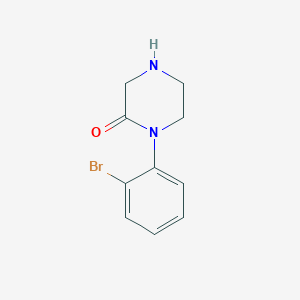
![tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524326.png)
![3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid](/img/structure/B1524327.png)
